6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
6-hydroxy-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQQQZGXDLLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709233 | |
| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125558-96-5 | |
| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives with Ortho Esters (Acid-Catalyzed Method)
One classical approach involves the acid-catalyzed reaction of anthranilic acids with ortho esters, leading to the formation of benzo[d]-oxazin-4-ones. This method is well-documented for producing 1,3-benzoxazin-4-one derivatives with good selectivity and yield.
- Mechanism: The reaction proceeds via initial formation of an amide intermediate followed by intramolecular cyclization to form the oxazinone ring.
- Conditions: Typically performed under acidic conditions, often with heating to facilitate cyclization.
- Advantages: Straightforward and uses readily available starting materials.
This method can be adapted to introduce the 6-hydroxy substituent by using appropriately substituted anthranilic acid precursors or by post-cyclization functionalization.
Palladium-Catalyzed Carbonylation–Cyclization of Ortho-Halophenols with Cyanamide
A more recent and versatile method involves a palladium-catalyzed carbonylation–cyclization sequence using ortho-halophenols and cyanamide as key substrates.
- Procedure: Ortho-iodophenols or ortho-bromophenols are reacted with cyanamide in the presence of a palladium catalyst and a carbon monoxide source.
- CO Source: Carbon monoxide is generated ex situ from Mo(CO)6 or replaced by other CO-releasing reagents such as oxalyl chloride, phenyl formate, or formic acid, allowing for low-pressure, gas-free conditions.
- Reaction Conditions: The reaction is typically conducted in 1,4-dioxane with triethylamine and DBU as bases, at around 65–70°C for about 20 hours using a two-chamber system to separate CO generation and reaction.
- Yields: This method affords 4H-benzo[e]oxazin-4-ones in moderate to excellent yields (up to 84% isolated yield reported).
- Advantages: Mild conditions, no direct handling of CO gas, broad substrate scope including ortho-bromophenols, and facile isolation by precipitation.
This method is highly relevant for preparing 6-hydroxy derivatives by employing 6-hydroxy-substituted ortho-halophenols as starting materials.
Detailed Experimental Procedures
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | Anthranilic acids + ortho esters | Acid catalyst (e.g., acetic acid) | Heating under acidic conditions | Moderate to high | Classical method, suitable for methyl substitution |
| Pd-catalyzed carbonylation-cyclization | Ortho-halophenols + cyanamide | Pd(PPh3)4 or Pd(OAc)2, Mo(CO)6 or CO surrogates, Et3N, DBU | 65°C, 20 h, two-chamber system | Moderate to excellent (20-84%) | Mild, gas-free, versatile, suitable for hydroxy substitution |
| Post-synthetic functionalization | Benzoxazinones | Various reagents | Varies | Varies | For introduction of hydroxy or methyl groups if not present initially |
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nitrogen and carbon nucleophiles to form new heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: New heterocyclic compounds.
Scientific Research Applications
Antimicrobial Properties
One of the most notable applications of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against a range of bacteria and fungi:
-
Bacterial Activity : It has been shown to inhibit the growth of various pathogenic bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
- Fungal Activity : In addition to its antibacterial properties, the compound has demonstrated antifungal effects against certain strains, contributing to its potential use in treating infections caused by fungi.
Pharmacological Effects
Beyond its antimicrobial properties, this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
- Analgesic Properties : Studies suggest that it may also serve as an analgesic agent, providing pain relief in various contexts .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetyl chloride under specific conditions. This synthetic pathway is crucial for producing the compound in both laboratory and industrial settings.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | o-Aminophenol + Chloroacetyl Chloride | Butanone, Aqueous NaHCO₃ | This compound |
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Infection Control : Its antimicrobial properties make it suitable for developing new antibiotics or antifungal treatments.
- Anti-inflammatory Drugs : The anti-inflammatory effects could lead to formulations aimed at reducing inflammation in chronic diseases.
- Neurological Disorders : Neuroprotective capabilities may pave the way for treatments targeting conditions like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
- A study published in Modern Scientific Press highlighted its effectiveness against specific bacterial strains and discussed its potential as an antimicrobial agent .
- Research conducted on the pharmacological properties indicated that derivatives of benzoxazinones exhibit significant anti-inflammatory and analgesic activities in animal models .
- Investigations into the synthesis processes have revealed efficient methods for producing high yields of the compound while maintaining purity, essential for both research and pharmaceutical applications .
Mechanism of Action
The antimicrobial activity of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. The compound targets bacterial enzymes and disrupts their normal function, leading to cell death . The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Benzoxazinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one with structurally related compounds:
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects on Stability : The methoxy group in 3c increases melting point by ~74°C compared to 3a , suggesting enhanced crystallinity and stability due to electron-donating effects .
- Halogen Influence : Bromine or chlorine at C2/C7 (e.g., 24 , 18 ) introduces steric bulk and electronic effects, altering reactivity and biological potency .
Key Observations :
- Enzyme Inhibition: Cyclized benzoxazinones (e.g., 6d, 6h) show nanomolar HIV-1 inhibition, emphasizing the importance of the oxazinone core and acyl groups .
- Antitumor Activity: Electron-withdrawing groups (e.g., -Cl, -NO₂) at C7 enhance cytotoxicity, as seen in pyrazolo[3,4-d]pyrimidin-4-ones .
- Antimicrobial Effects : Chlorophenyl substituents improve antimicrobial potency, likely through hydrophobic interactions with bacterial targets .
Biological Activity
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one, with the CAS number 16264-71-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on anticancer activity, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H7NO3
- Molecular Weight : 179.16 g/mol
- CAS Number : 16264-71-4
The compound features a hydroxyl group and a methyl group attached to a benzoxazine ring, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of the benzoxazine family. For instance, a study synthesized 2-phenyl-4H-benzo[D][1,3]oxazin-4-one and evaluated its activity against the A549 human lung cancer cell line. The results indicated an IC50 value of 65.43 ± 2.7 μg/mL , demonstrating significant cytotoxicity compared to doxorubicin (IC50 = 14.61 ± 2.3 μg/mL) . This suggests that while 6-hydroxy derivatives may not surpass established chemotherapeutics, they exhibit promising activity that warrants further exploration.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| 2-Phenyl-4H-benzo[D][1,3]oxazin-4-one | 65.43 ± 2.7 | Dini Kesuma et al. |
| Doxorubicin | 14.61 ± 2.3 | Bharathkumar et al. |
The mechanism through which 6-hydroxy derivatives exert their biological activities often involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies indicate that these compounds can inhibit methionyl-tRNA synthetase (MRS), which is crucial for protein synthesis in cancer cells . This inhibition may lead to reduced proliferation of cancer cells.
Case Studies
- Study on Anticancer Activity : In a study conducted by Dini Kesuma et al., the synthesis of benzoxazine derivatives was performed followed by MTT assays to evaluate their cytotoxicity against A549 cells. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
- Antimicrobial Screening : Although specific data on the antimicrobial activity of this compound are scarce, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria in preliminary screenings.
Q & A
Q. What are the standard synthetic routes for 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting anthranilic acid derivatives with acylating agents (e.g., acetic anhydride or benzoyl chloride) under reflux conditions in pyridine. For example, condensation of methyl-2-amino-5,6-difluorobenzoate with acetic anhydride yields the oxazinone core, followed by purification via recrystallization using ethanol .
- Optimization : Reaction time (3–4 hours for reflux), temperature (controlled cooling to 0°C for exothermic steps), and stoichiometric ratios (e.g., 1:2 molar ratio of anthranilic acid to acylating agent) are critical. TLC with mobile phases like cyclohexane:ethyl acetate (2:1) monitors reaction progress .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Key Methods :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazinone ring) .
- NMR : ¹H NMR confirms substituent patterns (e.g., methyl groups at δ 2.4–2.6 ppm), while ¹³C NMR resolves carbonyl carbons (δ ~160 ppm) .
- GC-MS : Validates molecular weight and fragmentation patterns .
Q. How is purity assessed during synthesis?
- Techniques : Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) ensures reaction completion. Recrystallization from ethanol or petroleum ether removes impurities, and melting point analysis confirms crystalline consistency .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s reactivity and bioactivity?
- Mechanistic Insight : Fluorine at the 2-position enhances lipophilicity and metabolic stability, improving membrane permeability. For example, 5,6-difluoro derivatives show 70–84% anti-inflammatory activity in carrageenan-induced edema models due to stronger hydrogen bonding with COX-2 . Contrastingly, non-fluorinated analogs exhibit weaker antibacterial effects, suggesting fluorine’s role in target affinity .
- Contradictions : While 2-fluorophenyl derivatives show enhanced stability, 4-fluorophenyl analogs may reduce reactivity in cyclization steps, requiring adjusted electrophiles (e.g., thioamides) .
Q. What strategies resolve discrepancies in bioactivity data across structural analogs?
- Approach :
Comparative SAR Studies : Evaluate substituent effects systematically. For instance, 6-ethyl-2-fluorophenyl derivatives (CAS 461437-58-1) show higher antibacterial activity than methyl or chloro variants due to steric and electronic factors .
In Silico Modeling : Molecular docking (e.g., using NF-κB or COX-2 targets) predicts binding affinities, reconciling divergent experimental results .
Dose-Response Analysis : Test compounds at multiple concentrations to identify non-linear activity trends .
Q. How can reaction yields be improved under varying electrophilic conditions?
- Optimization Strategies :
- Electrophile Selection : Thieno[2,3-d]oxazine cores form efficiently with thiourea-derived electrophiles, achieving >70% yields compared to sulfonyl chlorides .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yield .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate both anti-inflammatory and antibacterial activities?
- Protocol :
- Anti-inflammatory : Use carrageenan-induced paw edema in murine models, measuring edema reduction at 3–6 hours post-administration (compared to indomethacin controls) .
- Antibacterial : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with agar dilution methods .
Q. What analytical methods address conflicting crystallographic and spectroscopic data?
- Resolution Workflow :
X-ray Diffraction : Resolve ambiguous NMR assignments (e.g., confirming methyl group orientation in the oxazinone ring) .
2D NMR (COSY, HSQC) : Clarify proton-carbon correlations in complex spectra .
Elemental Analysis : Verify purity (>95% C, H, N content) to rule out impurities skewing data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
